1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride
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Overview
Description
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carbonyl chloride group at the 5-position, a methyl group at the 1-position, and a thienyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- typically involves the reaction of 1-methyl-3-(2-thienyl)-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-methyl-3-(2-thienyl)-1H-pyrazole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thienyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The pyrazole ring can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Amides and Esters: Formed via nucleophilic substitution at the carbonyl chloride group
Oxidized and Reduced Derivatives: Resulting from reactions at the thienyl group
Scientific Research Applications
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-Pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
1H-Pyrazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
1H-Pyrazole-5-carbonitrile: Features a nitrile group at the 5-position.
Uniqueness: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is unique due to the presence of the carbonyl chloride group, which imparts high reactivity towards nucleophiles
Properties
CAS No. |
876316-45-9 |
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Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3 |
InChI Key |
RWNPHTCQXYXZQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)Cl |
Origin of Product |
United States |
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